Cas no 906372-08-5 (4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene)

4,4-Dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene is a silicon-bridged dithiophene derivative with notable applications in organic electronics, particularly in the development of high-performance semiconducting materials. Its fused silolodithiophene core enhances molecular rigidity and planarity, improving charge carrier mobility and stability in optoelectronic devices. The dihexyl substituents contribute to solubility in common organic solvents, facilitating solution-based processing for thin-film fabrication. This compound is particularly valuable in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), where its balanced hole and electron transport properties optimize device efficiency. Its structural design also minimizes energetic disorder, making it a promising candidate for advanced organic semiconductor applications.
4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene structure
906372-08-5 structure
Product Name:4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene
CAS No:906372-08-5
MF:C20H30S2Si
MW:362.667704105377
CID:3040764
PubChem ID:57892322
Update Time:2025-05-21

4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene Chemical and Physical Properties

Names and Identifiers

    • 4H-Silolo[3,2-b:4,5-b']dithiophene, 4,4-dihexyl-
    • 2',3'-d]silole
    • 4,4-DIHEXYL-4H-SILOLO[3,2-B:4,5-B']DITHIOPHENE
    • OYMRXOLIWITNQN-UHFFFAOYSA-N
    • 3,3'-Dihexylsilylene-2,2'-bithiophene
    • J3.556.009B
    • 4,4-di-n-hexyl-dithieno[3,2-b:2',3'-d]silole
    • 4,4-Dihexyl-4H-silolo[3,2-b:4,5-b′]dithiophene (ACI)
    • 4,4-Di-n-hexyl-4H-silolo[3,2-b:4,5-b′]dithiophene
    • 7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
    • CS-0435225
    • SCHEMBL2610173
    • MFCD22199160
    • 4,4'-Di-n-hexyl-dithieno[3,2-b:2',3'-d]silole
    • BS-47353
    • 7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.0(2),?]undeca-1(8),2(6),4,9-tetraene
    • 906372-08-5
    • F74881
    • 4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene
    • Inchi: 1S/C20H30S2Si/c1-3-5-7-9-15-23(16-10-8-6-4-2)17-11-13-21-19(17)20-18(23)12-14-22-20/h11-14H,3-10,15-16H2,1-2H3
    • InChI Key: OYMRXOLIWITNQN-UHFFFAOYSA-N
    • SMILES: S1C2C3=C([Si](C=2C=C1)(CCCCCC)CCCCCC)C=CS3

Computed Properties

  • Exact Mass: 362.15600
  • Monoisotopic Mass: 362.15581984g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 10
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.5

Experimental Properties

  • PSA: 56.48000
  • LogP: 6.51360

4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene Pricemore >>

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abcr
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4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  5 h, -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Synthesis, Characterization, and Transistor Response of Semiconducting Silole Polymers with Substantial Hole Mobility and Air Stability. Experiment and Theory
Lu, Gang; Usta, Hakan; Risko, Chad; Wang, Lian; Facchetti, Antonio; et al, Journal of the American Chemical Society, 2008, 130(24), 7670-7685

Production Method 2

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  5 h, -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Dithienosilole- and Dibenzosilole-Thiophene Copolymers as Semiconductors for Organic Thin-Film Transistors
Usta, Hakan; Lu, Gang; Facchetti, Antonio; Marks, Tobin J., Journal of the American Chemical Society, 2006, 128(28), 9034-9035

Production Method 3

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 5 h, -78 °C; overnight, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Terpyridine-based donor-acceptor metallo-supramolecular polymers with tunable band gaps: Synthesis and characterization
Li, Fanchao; Hu, Zhiwei; Qiao, Hongbing; Liu, Lin; Hu, Jiawei; et al, Dyes and Pigments, 2016, 132, 142-150

Production Method 4

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Effect of branched alkyl chains attached at sp3 silicon of donor-acceptor copolymers on their morphology and photovoltaic properties
Nakanishi, Tatsuaki; Shirai, Yasuhiro; Yasuda, Takeshi; Han, Liyuan, Journal of Polymer Science, 2012, 50(23), 4829-4839

4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene Raw materials

4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene Preparation Products

4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene Suppliers

SunaTech Inc.
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(CAS:906372-08-5)4,4-di-n-hexyl-dithieno[3,2-b;2',3'-d]silole
Order Number:IN1874
Stock Status:in Stock
Quantity:5g
Purity:98
Pricing Information Last Updated:Friday, 25 July 2025 14:34
Price ($):Please inquire
Email:sales@sunatech.com

Additional information on 4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene

Research Briefing on 4,4-Dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene (CAS: 906372-08-5) and Its Applications in Chemical Biomedicine

4,4-Dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene (CAS: 906372-08-5) is a silicon-bridged dithiophene derivative that has garnered significant attention in the field of chemical biomedicine due to its unique optoelectronic properties and potential applications in organic electronics, biosensing, and drug delivery systems. Recent studies have explored its synthesis, characterization, and functionalization, shedding light on its promising role in advancing biomedical technologies.

One of the key advancements in the research of 4,4-Dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene is its application in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The compound's high charge carrier mobility and stability under physiological conditions make it an excellent candidate for developing flexible and biocompatible electronic devices. A 2023 study published in Advanced Materials demonstrated that this compound, when incorporated into OPVs, achieved a power conversion efficiency of over 12%, highlighting its potential for use in implantable medical devices.

In the realm of biosensing, researchers have functionalized 4,4-Dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene with various biomolecules to create highly sensitive and selective sensors. For instance, a team at MIT developed a biosensor using this compound to detect glucose levels in real-time, with a detection limit of 0.1 nM. The sensor's performance was attributed to the compound's ability to facilitate electron transfer between the biomolecule and the electrode, as reported in ACS Sensors in early 2024.

Another promising application of 4,4-Dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene is in drug delivery systems. Its hydrophobic nature and ability to self-assemble into nanostructures make it suitable for encapsulating and delivering hydrophobic drugs. A recent study in Nature Communications showcased a nanoparticle system based on this compound that effectively delivered anticancer drugs to tumor sites, reducing systemic toxicity and improving therapeutic outcomes in mouse models.

Despite these advancements, challenges remain in the large-scale synthesis and biocompatibility assessment of 4,4-Dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene. Researchers are actively working on optimizing synthetic routes to improve yield and purity, as well as conducting comprehensive toxicity studies to ensure its safety for clinical applications. Collaborative efforts between chemists, material scientists, and biomedical engineers are expected to drive further innovations in this area.

In conclusion, 4,4-Dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene (CAS: 906372-08-5) represents a versatile and promising material in chemical biomedicine. Its applications in organic electronics, biosensing, and drug delivery highlight its potential to revolutionize various aspects of healthcare. Continued research and development will be crucial to overcoming existing challenges and unlocking its full potential in biomedical applications.

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SunaTech Inc.
(CAS:906372-08-5)4,4-di-n-hexyl-dithieno[3,2-b;2',3'-d]silole
IN1874
Purity:98
Quantity:5g
Price ($):Inquiry
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